3-Pentanone-2,2,4,4-D4
Overview
Description
3-Pentanone-2,2,4,4-D4 is a deuterated form of 3-pentanone, also known as diethyl ketone. It is a colorless liquid with an acetone-like odor. The compound is characterized by the replacement of hydrogen atoms at positions 2 and 4 with deuterium, a stable isotope of hydrogen. This modification makes it useful in various scientific applications, particularly in the field of spectroscopy and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Ketonic Decarboxylation Route
Reaction: Propanoic acid undergoes ketonic decarboxylation in the presence of metal oxide catalysts.
Conditions: The reaction is typically conducted in a tube furnace.
Equation: 2 CH₃CH₂CO₂H → (CH₃CH₂)₂CO + CO₂ + H₂O.
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Carbonylation Route
Reaction: Ethylene, carbon monoxide, and hydrogen are combined in the presence of dicobalt octacarbonyl as a catalyst.
Conditions: Water can be used as a source of hydrogen, and the reaction involves a migratory insertion mechanism.
Industrial Production Methods
The industrial production of 3-Pentanone-2,2,4,4-D4 follows similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is essential to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Typically conducted under acidic or basic conditions.
Products: Oxidation of 3-pentanone can lead to the formation of carboxylic acids.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction results in the formation of secondary alcohols.
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Substitution
Reagents: Halogenating agents like phosphorus tribromide.
Conditions: Conducted under controlled temperatures.
Products: Substitution reactions can yield halogenated ketones.
Scientific Research Applications
3-Pentanone-2,2,4,4-D4 is extensively used in scientific research due to its unique properties:
Spectroscopy: Utilized as a standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures.
Tracer Studies: Employed in metabolic studies to trace biochemical pathways.
Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs.
Industrial Applications: Used as a solvent in paint and coatings, and as a precursor in the synthesis of vitamin E.
Mechanism of Action
The mechanism of action of 3-Pentanone-2,2,4,4-D4 involves its interaction with molecular targets through its carbonyl group. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracer studies. The compound can participate in various chemical reactions, including nucleophilic addition and substitution, due to the electrophilic nature of the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: The non-deuterated form, commonly used as a solvent and in chemical synthesis.
2-Pentanone: An isomer with similar properties but different reactivity due to the position of the carbonyl group.
2,2,4,4-Tetramethyl-3-pentanone:
Uniqueness
3-Pentanone-2,2,4,4-D4 is unique due to its isotopic labeling, which provides distinct advantages in spectroscopic studies and tracer applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in biochemical pathways.
Biological Activity
3-Pentanone-2,2,4,4-D4 is a deuterated ketone that has garnered interest in various fields of biological research due to its unique isotopic labeling and potential biological activities. This compound is characterized by the presence of deuterium atoms at specific positions in the pentanone structure, which can influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that deuterated compounds can enhance the efficacy of certain drugs due to altered pharmacokinetics and dynamics. The presence of deuterium can affect the metabolic pathways of the compound in biological systems, potentially leading to increased stability and reduced toxicity compared to its non-deuterated counterparts.
Anticancer Potential
The compound has also been investigated for its anticancer properties . In particular, studies have focused on its effects on hormone-dependent cancers. The unique isotopic labeling allows for precise tracking of metabolic pathways in cancer cells, providing insights into how this compound interacts with cellular mechanisms .
Case Study: Steroid Sulfatase Inhibition
A relevant case study involves the design and synthesis of steroid sulfatase inhibitors inspired by compounds like this compound. These inhibitors block the production of estrogenic steroids, making them potential candidates for treating estrogen-dependent cancers. The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure significantly affect inhibitory potency against steroid sulfatase (STS) enzymes .
Compound | K_I (nM) | kinact/K_I (nM^-1 min^-1) | Notes |
---|---|---|---|
19m | 0.02 | 8.8 | Chloride-bearing compound |
19v | 0.11 | 17.5 | Higher potency than irosustat |
19w | - | - | Tested for low cytotoxicity |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that the compound may interfere with metabolic processes crucial for cancer cell proliferation and survival. The isotopic labeling facilitates studies on metabolic pathways and helps elucidate how this compound affects cellular functions at a molecular level .
Synthesis and Characterization
This compound can be synthesized through various methods including acid-catalyzed reactions and H/D exchange processes. The characterization of this compound is essential for understanding its physical and chemical properties which directly relate to its biological activity .
Future Directions
Further research is warranted to explore:
- In vivo studies to assess the pharmacological effects of this compound in animal models.
- Clinical trials focusing on its efficacy as an anticancer agent.
- Mechanistic studies that delve deeper into how deuteration alters biological interactions compared to non-deuterated analogs.
Properties
IUPAC Name |
2,2,4,4-tetradeuteriopentan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i3D2,4D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMTJIUBPUKL-KHORGVISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C([2H])([2H])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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